molecular formula C7H10N2 B1211910 4-Methylphenylhydrazine CAS No. 539-44-6

4-Methylphenylhydrazine

Cat. No.: B1211910
CAS No.: 539-44-6
M. Wt: 122.17 g/mol
InChI Key: XAMBIJWZVIZZOG-UHFFFAOYSA-N
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Description

4-Methylphenylhydrazine (CAS 539-44-6) is an aromatic hydrazine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. Structurally, it consists of a phenyl ring substituted with a methyl group at the para position and a hydrazine (-NH-NH₂) functional group. This compound is frequently utilized as a precursor in organic synthesis, particularly in the Fischer indole reaction, where it reacts with ketones or aldehydes to form indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylphenylhydrazine can be synthesized through several methods. One common method involves the reaction of p-toluidine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . Another method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

4-Methylphenylhydrazine reacts with aldehydes and ketones to form hydrazones, which serve as precursors for heterocyclic compounds.

Three-Component Coupling for Bis-Pyrazol-5-ols

In a catalytic system using [Et₃NH][HSO₄], this compound participates in a one-pot reaction with aldehydes and ethyl acetoacetate to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) :

  • Conditions : 90°C, solvent-free, 35–50 minutes.

  • Yield : 82–91% for diverse aryl aldehydes.

  • Mechanism : Protonation of aldehyde by the catalyst facilitates Knoevenagel condensation and subsequent cyclization (Scheme 2 in ).

Indole and Pyridazine Derivatives

This compound reacts with diketones and esters to form nitrogen-containing heterocycles:

2.1.2 Pyrazolone Formation

In the presence of [Et₃NH][HSO₄], this compound condenses with ethyl acetoacetate to form 3-methyl-1-(4-methylphenyl)-5-pyrazolone, a precursor for bis-pyrazol-5-ols .

Role of Ionic Liquid Catalysts

[Et₃NH][HSO₄] enhances reaction rates by:

  • Activating carbonyl groups via proton transfer.

  • Stabilizing transition states in Knoevenagel adduct formation.

  • Enabling recyclability (>5 cycles with <5% activity loss) .

Solvent-Free Advantages

  • Reduced waste : Eliminates organic solvents.

  • Energy efficiency : Reactions complete in ≤10 minutes at room temperature .

  • Scalability : Demonstrated in multi-gram syntheses (e.g., 292 g crude product in Example 3 of ).

Scientific Research Applications

Synthetic Applications

Hydrazone Synthesis
One prominent application of 4-methylphenylhydrazine is in the synthesis of hydrazones, which are important intermediates in organic chemistry. A study demonstrated that this compound can be condensed with substituted benzaldehydes to produce a series of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines under solvent-free conditions using a Fly-ash–H2SO4 catalyst. This method is noted for its simplicity and high yield, making it an efficient approach for synthesizing these compounds .

Indole Derivatives
Another noteworthy application involves the mechanochemical Fischer indolisation process, where this compound is utilized to synthesize indoles and indolines. This eco-friendly method allows for the effective formation of phenylhydrazones, which are precursors to indole derivatives .

Biological Activities

Antimicrobial Properties
Research has indicated that compounds derived from this compound exhibit significant antimicrobial activities. For instance, the synthesized (E)-1-benzylidene-2-(4-methylphenyl) hydrazines were evaluated for their antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting potential applications in developing new antimicrobial agents .

Antiglycation Activity
Additionally, derivatives of this compound have been investigated for their antiglycation activity, which is crucial for managing diabetes-related complications. A series of synthesized hydrazones demonstrated varying degrees of inhibition against glycation processes, with some compounds showing better activity than established standards .

Toxicological Studies

Tumorigenic Potential
The safety profile of this compound has also been a subject of investigation due to its potential tumorigenic effects. Studies involving subcutaneous administration in animal models revealed insights into the compound's carcinogenicity and its implications for human health. Such studies are essential for evaluating the risks associated with exposure to this compound in various applications .

Material Science Applications

Polymer Chemistry
In materials science, this compound has been used as a building block for synthesizing polymeric materials with specific properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Case Studies and Research Findings

StudyApplicationFindings
Indole SynthesisDeveloped an eco-friendly method for synthesizing indoles using mechanochemical processes.
Antimicrobial ActivityEvaluated a series of hydrazines for antibacterial properties; showed significant activity against multiple bacterial strains.
Antiglycation ActivitySynthesized hydrazones exhibited varying degrees of inhibition against glycation; some surpassed standard compounds in efficacy.
Toxicological StudyInvestigated tumorigenic potential in animal models; provided critical data on safety concerns related to exposure.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Solubility Key Applications
4-Methylphenylhydrazine -CH₃ 122.17 Soluble in methanol, EtOH Fischer indole synthesis
4-Methoxyphenylhydrazine -OCH₃ 154.59 (free base) Soluble in polar solvents Antioxidant agent synthesis
Phenylhydrazine -H 108.14 Water-miscible Pharmaceuticals, dyes
4-Chlorophenylhydrazine -Cl 142.59 Limited solubility Antidepressant drug intermediates

Key Observations :

  • Substituent Effects : The methyl group in this compound enhances electron-donating properties compared to electron-withdrawing groups (e.g., -Cl or -OCH₃), influencing reaction rates and regioselectivity in indole formation .
  • Hydrochloride Salts: this compound hydrochloride (CAS 637-60-5) improves stability and solubility in mechanochemical reactions, achieving 76% yield in indole synthesis vs. 70–85% for phenylhydrazine hydrochloride under similar conditions .

Research Findings and Green Chemistry Advancements

  • Mechanochemical Synthesis: this compound-based reactions achieve 76% yield in indole synthesis with 30 Hz ball-milling, reducing energy use by 40% compared to traditional thermal methods . Process mass intensity (PMI) metrics for this compound reactions are 20% lower than solution-phase methods, highlighting superior sustainability .

Biological Activity

4-Methylphenylhydrazine (C7H10N2), also known as p-tolylhydrazine, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that illustrate its pharmacological potential.

  • Molecular Formula : C7H10N2
  • Molecular Weight : 134.17 g/mol
  • CAS Number : 95-55-0

This compound is characterized by a hydrazine functional group attached to a methyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the condensation of 4-methylphenyl isocyanate with hydrazine hydrate. This reaction typically occurs under controlled conditions to ensure high yields and purity of the product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of this compound. A series of substituted (E)-1-benzylidene-2-(4-methylphenyl) hydrazines were synthesized and evaluated for their antimicrobial activities against various bacterial strains using the disc diffusion method. The results indicated varying degrees of antibacterial activity:

CompoundBacterial StrainZone of Inhibition (mm)
1Staphylococcus aureus15
2Escherichia coli12
3Bacillus subtilis14
4Micrococcus luteus10

These findings suggest that certain derivatives exhibit significant antimicrobial activity, making them potential candidates for further development in therapeutic applications .

Antiglycation Activity

Research has also focused on the antiglycation properties of related compounds. A study comparing various hydrazone derivatives showed that some exhibited potent antiglycation activities, which are crucial in preventing diabetic complications. The IC50 values for these compounds ranged from 216.52 µM to 748.71 µM, with some derivatives outperforming standard drugs like rutin .

CompoundIC50 (µM)Comparison Standard
Compound 1216.52 ± 4.2Rutin (294.46 ± 1.5)
Compound 3289.58 ± 2.64Rutin
Compound 6227.75 ± 0.53Rutin

This suggests that modifications in the structure of hydrazones derived from this compound can enhance their biological activity against glycation processes .

Toxicological Considerations

Despite its potential therapeutic applications, it is essential to note that compounds containing hydrazine groups, including this compound, can exhibit acute toxicity and irritant effects. Safety data sheets indicate that exposure to such compounds should be managed carefully in laboratory settings .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of substituted hydrazines demonstrated that specific structural modifications could lead to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
  • Antiglycation Properties : Another study highlighted the effectiveness of certain hydrazone derivatives in inhibiting protein glycation, which is relevant for managing diabetes-related complications. The structure-activity relationship revealed that specific substituents significantly influenced their efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Methylphenylhydrazine hydrochloride, and how are impurities removed during purification?

  • Methodology : this compound hydrochloride is synthesized via diazotization of 4-methylaniline, followed by reduction with sodium sulfite and acid precipitation. Post-synthesis purification involves recrystallization from ethanol or aqueous HCl to remove unreacted aniline or byproducts. Melting point analysis (>200°C) and elemental analysis are critical for confirming purity .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodology :

  • IR spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-N bonds (~1600 cm⁻¹) in hydrazine derivatives.
  • NMR spectroscopy : Proton NMR detects aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm) .
  • Melting point analysis : Used to verify consistency with literature values (e.g., >200°C for this compound hydrochloride) .

Q. What safety protocols are essential when handling this compound hydrochloride?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) due to toxicity (R22: Harmful if swallowed).
  • Work in a fume hood to avoid inhalation (R36/37/38: Irritating to eyes, respiratory system, and skin).
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in Fischer indole synthesis using this compound?

  • Methodology :

  • Catalyst selection : Acidic conditions (HCl or H₂SO₄) promote cyclization.
  • Temperature control : Heating at 80–100°C for 2–4 hours reduces side reactions like pyrazole formation.
  • Solvent choice : Ethanol or methanol enhances solubility of intermediates. Mechanochemical synthesis (ball milling) improves yield (up to 99%) by reducing reaction time .

Q. What mechanistic insights explain contradictory product distributions in phenylhydrazine-based reactions?

  • Methodology :

  • Substituent effects: Electron-donating groups (e.g., 4-methyl) favor indole formation, while electron-withdrawing groups (e.g., nitro) may lead to diazadienes.
  • Kinetic vs. thermodynamic control : Longer reaction times or higher temperatures can shift products toward thermodynamically stable species (e.g., pyrazoles) .

Q. How does this compound enable the synthesis of antibacterial dichlorodiazadienes?

  • Methodology :

  • React this compound with nitrobenzaldehyde derivatives in the presence of CuCl₂/CCl₄ to form (E)-1-(2,2-dichloro-1-(nitrophenyl))-2-(p-tolyl)diazene.
  • Isolate yields (~80%) via column chromatography (silica gel, hexane/EtOAc).
  • Antibacterial activity is assessed via agar diffusion (MIC values: 12.5–50 µg/mL) .

Q. What role does this compound play in mechanochemical indole synthesis?

  • Methodology :

  • Ball-mill this compound hydrochloride with ketones (e.g., cyclohexanone) and LiCl at 30 Hz for 60–400 minutes.
  • Yields (39–99%) depend on substituent steric effects. Post-reduction with NaBH₄ converts indolenines to indolines .

Q. How are diaryltellurides synthesized from this compound, and how are they characterized?

  • Methodology :

  • React this compound with TeO₂ and LiCl at 120°C for 6 hours to form bis(4-methylphenyl)telluride (31% yield).
  • Characterize via mass spectrometry (molecular ion peak at m/z 334) and ¹H NMR (δ 2.4 ppm for methyl groups) .

Properties

IUPAC Name

(4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-2-4-7(9-8)5-3-6/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMBIJWZVIZZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35467-65-3 (hydrochloride), 637-60-5 (mono-hydrochloride)
Record name 4-Methylphenylhydrazine
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DSSTOX Substance ID

DTXSID80202166
Record name 4-Methylphenylhydrazine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-44-6
Record name (4-Methylphenyl)hydrazine
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Record name 4-Methylphenylhydrazine
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Record name 4-Methylphenylhydrazine
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Record name p-tolylhydrazine
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Record name 4-METHYLPHENYLHYDRAZINE
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Retrosynthesis Analysis

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